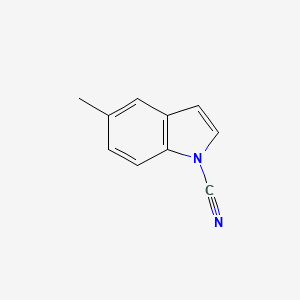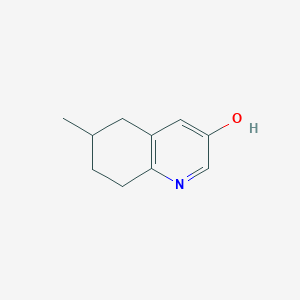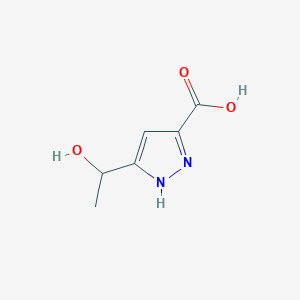![molecular formula C9H16O2 B11920594 3,9-Dioxaspiro[5.5]undecane CAS No. 180-47-2](/img/structure/B11920594.png)
3,9-Dioxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a spiro[5.5]undecane skeleton. This compound is of significant interest due to its intriguing conformational and stereochemical properties, which make it a valuable subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxaspiro[5.5]undecane typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spirocyclic structure. One common method involves the use of 1,3-dioxane derivatives, which are reacted with ketones in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3,9-Dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spirocyclic structure into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in more saturated spirocyclic compounds .
Scientific Research Applications
3,9-Dioxaspiro[5.5]undecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,9-Dioxaspiro[5.5]undecane exerts its effects involves its ability to interact with various molecular targets. The spirocyclic structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
3,9-Diazaspiro[5.5]undecane: Contains nitrogen atoms instead of oxygen, resulting in different chemical properties and biological activities.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with distinct stereochemical properties.
Uniqueness
3,9-Dioxaspiro[5.5]undecane is unique due to its specific arrangement of oxygen atoms within the spirocyclic framework, which imparts distinct stereochemical and conformational properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
180-47-2 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3,9-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C9H16O2/c1-5-10-6-2-9(1)3-7-11-8-4-9/h1-8H2 |
InChI Key |
SCLYXAQXEWLFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[3.6]decan-1-one](/img/structure/B11920527.png)
![3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11920530.png)
![4,6-Difluoropyrazolo[1,5-A]pyridine](/img/structure/B11920535.png)
![3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile](/img/structure/B11920542.png)



![O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine](/img/structure/B11920562.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920566.png)
![(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11920571.png)

![1-[2-(Borolan-1-yl)ethynyl]borolane](/img/structure/B11920590.png)
